

An In-depth Technical Guide to Dicarbonylrhodium(I) Chloride Dimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbonyl chloride

Cat. No.: B577262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of dicarbonylrhodium(I) chloride dimer, commonly known as **rhodium carbonyl chloride**. This versatile organometallic compound, with the chemical formula $[\text{Rh}(\text{CO})_2\text{Cl}]_2$, serves as a critical precursor in the synthesis of numerous rhodium-based catalysts.^[1] Its utility spans a wide range of applications in organic synthesis and industrial catalysis, most notably in hydroformylation and carbonylation reactions.^[2] This document details its structural characteristics, physicochemical properties, spectroscopic data, and key chemical transformations. Furthermore, it provides detailed experimental protocols for its synthesis and representative reactions, along with workflows and logical relationship diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Dicarbonylrhodium(I) chloride dimer is a red-brown, volatile solid that is soluble in many nonpolar organic solvents.^[1] It exists as a dimer with two rhodium atoms bridged by two chloride ligands. Each rhodium atom is also bonded to two carbonyl groups, resulting in a square planar geometry for each metal center.^[1] The molecule has a bent structure with a significant dihedral angle between the two RhCl_2 planes.^[1] Its importance lies in its role as a starting material for the synthesis of a variety of rhodium(I) catalysts, often through the substitution of its carbonyl or chloride ligands.^[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of dicarbonylrhodium(I) chloride dimer are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	<chem>C4Cl2O4Rh2</chem>	[1]
IUPAC Name	Di- μ -chloro-tetracarbonyldirhodium(I)	[1]
Synonyms	Rhodium carbonyl chloride, Rhodium(I) dicarbonyl chloride dimer, Tetracarbonyldi- μ -chlorodirhodium(I)	[1]
CAS Number	14523-22-9	[1]
Molecular Weight	388.76 g/mol	[1]
Appearance	Red-brown volatile solid	[1]
Melting Point	120–125 °C (decomposes)	[1]
Density	2.708 g/cm ³	[1]
Solubility	Soluble in nonpolar organic solvents.	[1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Signals	Reference(s)
Infrared (IR) Spectroscopy	v(CO) bands are prominent in the region of 2000-2100 cm^{-1} . Specific values can vary based on the solvent and isotopic substitution.	[4][5]
Mass Spectrometry	Electron ionization mass spectra are available.	
NMR Spectroscopy	^{13}C NMR shows resonances for the carbonyl ligands.	[6]

Chemical Reactivity and Transformations

Dicarbonylrhodium(I) chloride dimer undergoes a variety of chemical reactions, making it a versatile precursor for catalyst synthesis. Key reactions include ligand substitution, bridge-splitting reactions, and oxidative addition.

Ligand Substitution Reactions

The carbonyl and chloride ligands in $[\text{Rh}(\text{CO})_2\text{Cl}]_2$ can be substituted by other ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs).^[1] A prominent example is the reaction with triphenylphosphine (PPh_3) to form **trans-bis(triphenylphosphine)rhodium carbonyl chloride**, a widely used catalyst and catalyst precursor.^{[1][7]}

Bridge-Splitting Reactions

Lewis bases can cleave the chloride bridges of the dimer to form monomeric rhodium complexes of the type $\text{RhCl}(\text{CO})_2\text{L}$, where L is the Lewis base.^[1] This reactivity is fundamental to its use in generating catalytically active species.

Precursor to Catalysts for Hydroformylation

Dicarbonylrhodium(I) chloride dimer is a precursor to active catalysts for hydroformylation, an industrial process for the synthesis of aldehydes from alkenes, carbon monoxide, and

hydrogen.[2][8] The in-situ or pre-synthesis reaction of $[\text{Rh}(\text{CO})_2\text{Cl}]_2$ with phosphine ligands generates the active catalytic species.[9]

Experimental Protocols

Synthesis of Dicarbonylrhodium(I) Chloride Dimer

This protocol is based on the original method developed by Walter Hieber.[1]

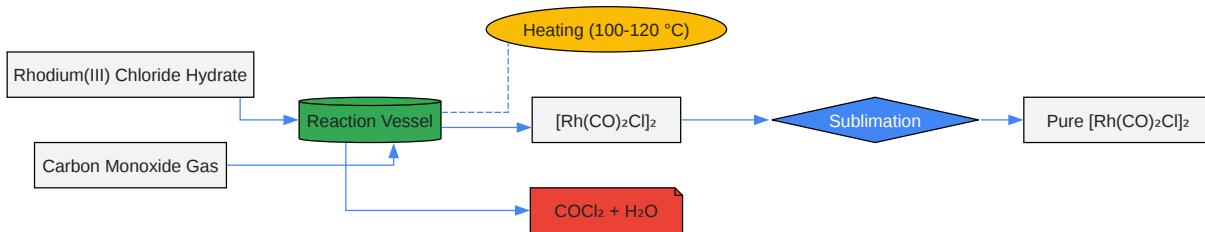
Reaction: $2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow [\text{Rh}(\text{CO})_2\text{Cl}]_2 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O}$ [1]

Procedure:

- Place hydrated rhodium(III) chloride ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$) in a suitable reaction vessel equipped with a gas inlet and outlet.
- Heat the vessel to approximately 100-120 °C.
- Pass a slow stream of dry carbon monoxide (CO) gas over the heated rhodium salt. Caution: Carbon monoxide is a highly toxic gas. This reaction must be performed in a well-ventilated fume hood.
- Continue the reaction until the color of the solid changes from the dark red of the starting material to the characteristic red-brown of the product. This process can take several hours.
- Once the reaction is complete, cool the vessel to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent decomposition of the product.
- The crude product can be purified by sublimation under reduced pressure.

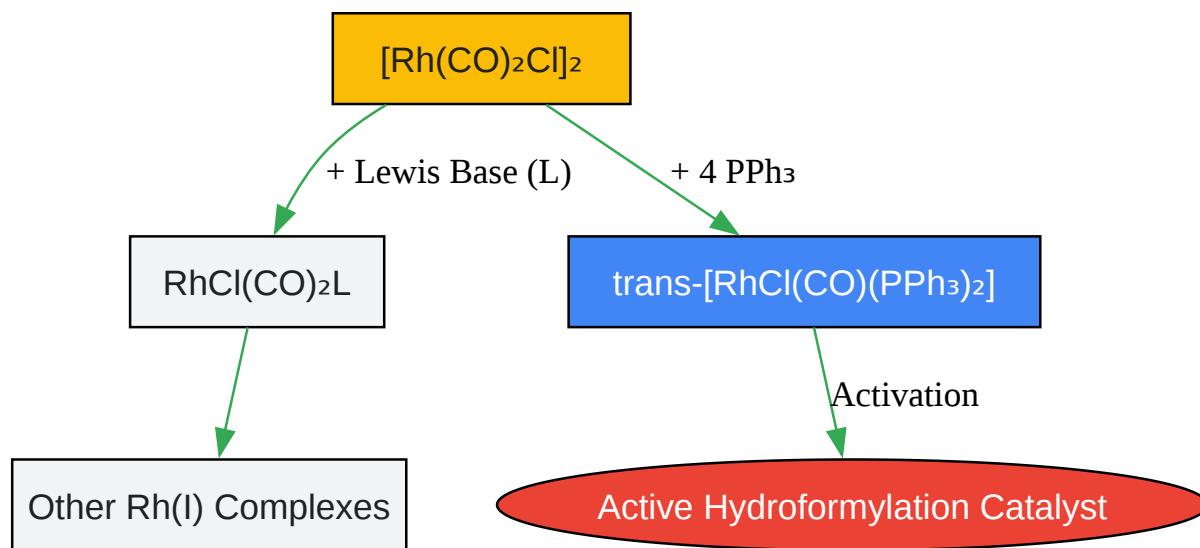
Synthesis of trans-Bis(triphenylphosphine)rhodium Carbonyl Chloride

This protocol describes the reaction of dicarbonylrhodium(I) chloride dimer with triphenylphosphine.[1][7]


Reaction: $[\text{Rh}(\text{CO})_2\text{Cl}]_2 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-}[\text{RhCl}(\text{CO})(\text{PPh}_3)_2] + 2 \text{CO}$ [1]

Procedure:

- Dissolve dicarbonylrhodium(I) chloride dimer in a suitable anhydrous, degassed solvent (e.g., dichloromethane or benzene) in a Schlenk flask under an inert atmosphere.
- In a separate flask, prepare a solution of four equivalents of triphenylphosphine (PPh_3) in the same solvent.
- Slowly add the triphenylphosphine solution to the stirred solution of the rhodium complex at room temperature.
- Carbon monoxide gas will be evolved during the reaction. Ensure the reaction vessel is equipped with a bubbler or other means to safely vent the gas.
- Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change, and a yellow solid may precipitate.
- If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the product can be isolated by reducing the volume of the solvent under vacuum and/or by adding a non-solvent (e.g., hexane) to induce crystallization.


Diagrams and Workflows

Synthesis of Dicarbonylrhodium(I) Chloride Dimer

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of dicarbonylrhodium(I) chloride dimer.

Reactivity and Transformation Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of dicarbonylrhodium(I) chloride dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, $[\text{Rh}(\text{CO})_4][\text{Al}_2\text{Cl}_7]$ and $[\text{Rh}(\text{CO})_4][\text{Ga}_2\text{Cl}_7]$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes of the type $\text{Rh}_2(\text{CO})_4\text{X}_2$ ($\text{X} = \text{Cl}, \text{Br}, \text{I}, \text{SEt}$, or SPh) -

Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing)
[pubs.rsc.org]

- 5. [pubs.rsc.org](#) [pubs.rsc.org]
- 6. [researchgate.net](#) [researchgate.net]
- 7. Bis(triphenylphosphine)rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]
- 8. [canli.dicp.ac.cn](#) [canli.dicp.ac.cn]
- 9. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dicarbonylrhodium(I) Chloride Dimer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b577262#physical-and-chemical-properties-of-rhodium-carbonyl-chloride\]](https://www.benchchem.com/product/b577262#physical-and-chemical-properties-of-rhodium-carbonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com